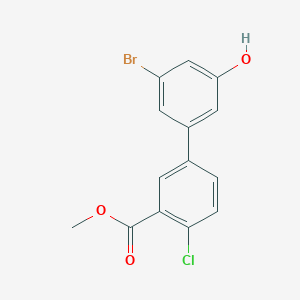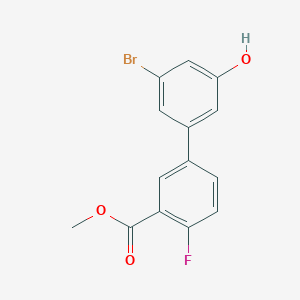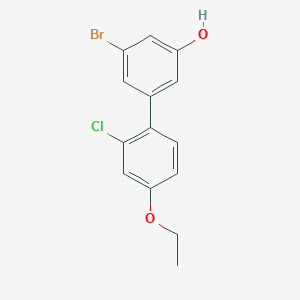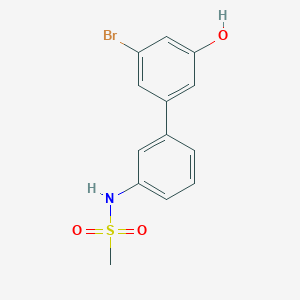
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% (3-B5C3MCP) is a phenolic compound that has been used in numerous scientific research applications. It is a white crystalline solid with a molecular weight of 333.4 g/mol and a melting point of 131°C. This compound has been widely used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has been used in numerous scientific research applications. It has been used in the synthesis of other compounds, such as 2-bromo-4-chloro-3-methoxycarbonylphenol and 4-chloro-3-methoxycarbonyl-2-nitrophenol. It has also been used in the study of biochemical and physiological effects. For example, it has been used in the study of the effects of various compounds on the activity of enzymes.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound binds to enzymes in the body, which in turn affects the activity of the enzymes. This binding can either activate or inhibit the enzymes, depending on the concentration of the compound.
Biochemical and Physiological Effects
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosinase and lipoxygenase. It has also been found to have an antioxidant effect, as well as an anti-inflammatory effect. Additionally, it has been found to have an antibacterial effect against certain bacteria, such as Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be used in a variety of experiments. Additionally, it can be used in a wide range of concentrations, which allows for more precise measurements. However, one limitation is that the compound can be toxic at higher concentrations, and can cause irritation to the skin and eyes.
Orientations Futures
There are numerous possible future directions for 3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%. One possibility is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done on the mechanism of action of the compound, as well as its potential applications in drug development. Another possibility is to study the potential environmental effects of the compound, as well as its potential use in industrial applications. Finally, further research could be done on the synthesis of other compounds using 3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% as a starting material.
Méthodes De Synthèse
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% is synthesized through a two-step process. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenol with bromine in the presence of a base, such as sodium hydroxide. This reaction yields 3-bromo-4-chloro-3-methoxycarbonylphenol. The second step involves the reaction of 3-bromo-4-chloro-3-methoxycarbonylphenol with phenol in the presence of a base, such as sodium hydroxide. This reaction yields 3-bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%.
Propriétés
IUPAC Name |
methyl 5-(3-bromo-5-hydroxyphenyl)-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c1-19-14(18)12-6-8(2-3-13(12)16)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWVCWBQUPUIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686478 |
Source


|
| Record name | Methyl 3'-bromo-4-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261926-04-8 |
Source


|
| Record name | Methyl 3'-bromo-4-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)





![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)




